CID 18531012

Description

Historical Context of Nuclear Fast Red Application in Biological Staining

The application of Nuclear Fast Red in biological staining dates back to early 20th-century histological practices. Initially recognized for its ability to form bright red lakes with calcium, it also proved to be a useful red nuclear stain when employed with aluminum salts as mordants researchgate.netstainsfile.com. Its historical use is closely linked to its role as a counterstain, particularly following procedures that yield blue or black primary staining, thereby providing contrast and enhancing the visualization of nuclear details researchgate.netpathologycenter.jp. For instance, it has been historically used in conjunction with Gallyas-Braak staining and Berlin blue staining to highlight nuclei in red against black or blue cellular components, respectively pathologycenter.jp. Early protocols, such as those developed by Domagk in 1933, utilized Nuclear Fast Red in an aqueous solution with a large excess of aluminum ions for nuclear staining, offering a simpler alternative to other nuclear stains of the era researchgate.net. While historically valuable, it is important to note that the name "Nuclear Fast Red" has occasionally been misapplied to Neutral Red, an unrelated dye with different properties, leading to some historical confusion in the literature researchgate.netresearchgate.net.

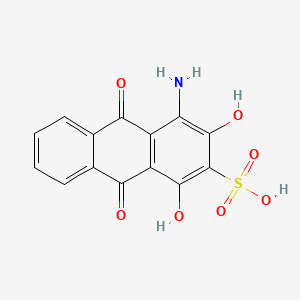

Classification and General Identity within Biological Stains

Nuclear Fast Red, also known by synonyms such as Kernechtrot or Calcium Red, is classified as an anionic anthraquinone (B42736) dye researchgate.netcephamls.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com. Its chemical identity is that of the sodium salt of 4-amino-1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid cephamls.comsigmaaldrich.comnih.govthermofisher.comscbt.comhimedialabs.comlobachemie.combosterbio.com. It carries the Colour Index (CI) number 60760 researchgate.netresearchgate.netcarlroth.comnih.gov. As a biological stain, its primary function is to target nucleic acids, specifically staining the nuclei of cells a distinct red color stainsfile.comsigmaaldrich.comscbt.comsigmaaldrich.com. It is frequently used as a nuclear counterstain in various histological and cytological preparations, including immunohistochemistry (IHC), immunocytochemistry, and in situ hybridization (ISH) cephamls.comsigmaaldrich.comsigmaaldrich.combosterbio.combiosb.com. Its formulation often involves an aluminum salt, such as aluminum sulfate (B86663), acting as a mordant to facilitate the formation of a color lake that enhances nuclear staining pathologycenter.jpcephamls.comsigmaaldrich.com. Compared to other nuclear stains like Hematoxylin (B73222), Nuclear Fast Red is noted for its rapid staining capabilities, often completing nuclear staining within minutes bosterbio.comabcam.com.

Data Table: Properties and Applications of Nuclear Fast Red

The following table summarizes key chemical properties and common applications of Nuclear Fast Red, drawing from various research and supplier data.

| Property/Application | Details |

| Synonyms | Kernechtrot, Calcium Red, Sodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate, CI 60760 researchgate.netcephamls.commedchemexpress.comsigmaaldrich.comsigmaaldrich.comthermofisher.comscbt.comlobachemie.comnih.gov |

| CAS Number | 6409-77-4 cephamls.comsigmaaldrich.comsigmaaldrich.comscbt.comlobachemie.combosterbio.comcarlroth.compentachemicals.eucalpaclab.com |

| Molecular Formula | C₁₄H₈NNaO₇S cephamls.comsigmaaldrich.comthermofisher.comscbt.combosterbio.com |

| Molecular Weight | 357.27 g/mol cephamls.comsigmaaldrich.comthermofisher.comscbt.combosterbio.com |

| Dye Class | Anthraquinone dye, Anionic dye, Nucleic acid stain cephamls.commedchemexpress.comsigmaaldrich.comsigmaaldrich.combosterbio.comcarlroth.comsigmaaldrich.comabcam.com |

| Primary Function | Nuclear counterstain, Staining of cell nuclei, Detection of calcium stainsfile.comcephamls.commedchemexpress.comsigmaaldrich.comsigmaaldrich.comscbt.combosterbio.comsigmaaldrich.comabcam.com |

| Staining Characteristics | Fast-acting, stains nuclei red, provides high contrast, can be an alternative to Hematoxylin cephamls.combosterbio.comsigmaaldrich.comabcam.com |

| Common Mordant | Aluminum salts (e.g., Aluminum sulfate) pathologycenter.jpcephamls.comsigmaaldrich.com |

| Key Applications | Histology, Immunohistochemistry (IHC), Immunocytochemistry, In situ hybridization (ISH), Histochemical analysis (e.g., Prussian blue staining for iron, silver staining), Spectrophotometric assay of calcium pathologycenter.jpcephamls.commedchemexpress.comsigmaaldrich.comsigmaaldrich.combosterbio.comsigmaaldrich.combiosb.comrowleybio.com |

| Solubility | Soluble in water (e.g., to 1 mg/ml) abcam.com |

| Stability | Some formulations offer improved stability, allowing storage at room temperature or refrigeration, reducing precipitation issues common in older formulations biosb.com |

| Historical Note | Used for identifying calcified deposits in tissues; confusion with Neutral Red has occurred historically researchgate.netresearchgate.net |

Compound Name List:

Nuclear Fast Red

Kernechtrot

Calcium Red

Sodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate

4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt

C.I. 60760

Structure

3D Structure of Parent

Properties

CAS No. |

6409-77-4 |

|---|---|

Molecular Formula |

C14H9NNaO7S |

Molecular Weight |

358.28 g/mol |

IUPAC Name |

sodium 4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22); |

InChI Key |

IMHHZEAFNULQIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Principles of Nuclear Fast Red Staining and Interactions

Theoretical Basis of Chromophore-Substrate Interactions

The staining mechanism of Nuclear Fast Red is a multi-step process involving the interplay of the dye molecule, metal ions, and the cellular substrate. The specific interactions depend on the presence or absence of a mordant, which significantly alters the dye's binding properties.

The primary application of Nuclear Fast Red in nuclear staining relies on its use in conjunction with a metal salt, typically aluminum sulfate (B86663), which acts as a mordant. newcomersupply.comnewcomersupply.comsigmaaldrich.com A mordant is a substance that forms a coordination complex with the dye, which then attaches to the tissue. nih.gov In this process, the Nuclear Fast Red molecule, which is an anionic dye, chelates with the aluminum ions (Al³⁺) from the aluminum sulfate to form a positively charged dye-metal complex, often referred to as a "lake". sigmaaldrich.comstainsfile.com

This complex formation is crucial for the selective staining of nuclei. The negatively charged phosphate (B84403) groups of the DNA and RNA within the chromatin provide anionic sites that attract the positively charged Nuclear Fast Red-aluminum complex. nih.gov This electrostatic interaction results in the stable binding of the colored lake to the nuclear chromatin, imparting a characteristic red color to the nuclei. newcomersupply.comnewcomersupply.com The use of an excess of aluminum ions is common to ensure sufficient formation of the dye-metal complex for effective nuclear counterstaining. researchgate.netmedchemexpress.com The resulting stain is a bright red lake, which is particularly useful for visualizing nuclei in contrast to other cellular components. stainsfile.com

The formation of these metal-dye lakes is not exclusive to aluminum. Nuclear Fast Red can also form lakes with other metal ions such as calcium, lead, ferric ion, copper, tin, and strontium, which has led to its use as a histochemical reagent for detecting calcium deposits in tissues, where it forms a scarlet-colored lake. sigmaaldrich.com

| Ion | Role in Staining | Resulting Complex |

| Aluminum (Al³⁺) | Mordant | Positively charged Nuclear Fast Red-aluminum lake |

| Calcium (Ca²⁺) | Target for histochemical detection | Scarlet-colored Nuclear Fast Red-calcium lake |

The binding of the Nuclear Fast Red-mordant complex to nuclear structures is primarily driven by the high concentration of nucleic acids within the chromatin. newcomersupply.com Chromatin is a complex of DNA and proteins, and the phosphate backbone of DNA provides a high density of negative charges. nih.govnih.gov The positively charged dye-aluminum complex is electrostatically attracted to these anionic sites, leading to its accumulation in the nucleus. nih.gov

In the absence of a metal mordant like aluminum sulfate, Nuclear Fast Red behaves as a typical anionic dye. researchgate.netresearchgate.net Without the formation of a positively charged complex, it does not exhibit a strong affinity for the negatively charged chromatin. Instead, a slightly acidified solution of Nuclear Fast Red will act similarly to eosin (B541160) Y, staining cytoplasm and extracellular structures, such as collagen fibers, a faint pink color. researchgate.netresearchgate.net This demonstrates the critical role of the mordant in directing the dye's specificity towards the nucleus.

Selective Staining and Specificity in Cellular Structures

The utility of Nuclear Fast Red in histology stems from its ability to selectively stain specific cellular compartments, providing clear differentiation between the nucleus and cytoplasm.

When used with a mordant, Nuclear Fast Red provides a distinct and selective stain for cell nuclei. apexbt.comnewcomersupply.comrowleybio.com The resulting color is typically a pink to light red. vectorlabs.combiosb.com This specificity is attributed to the high concentration of nucleic acids in the nucleus, which, as previously discussed, provides abundant binding sites for the dye-mordant complex.

Within the nucleus, the nucleolus is often intensely stained. The nucleolus is a dense, non-membrane-bound structure primarily involved in ribosome biogenesis. nih.gov Its intense staining with Nuclear Fast Red is likely due to its high concentration of ribosomal RNA (rRNA) and associated proteins, which provide a concentrated area of negative charges for the dye-mordant complex to bind.

Methodological Advancements and Optimization in Nuclear Fast Red Research Applications

Preparation and Formulation Optimization for Enhanced Stability

The preparation and formulation of Nuclear Fast Red solutions directly impact their stability, shelf-life, and staining efficacy. While traditional preparations involve dissolving the dye powder in water with aluminum sulfate (B86663), often requiring heat and subsequent filtration, modern research has seen the development of ready-to-use formulations designed for improved stability and convenience dbiosys.comsigmaaldrich.comucla.edugbiosciences.combosterbio.comfishersci.comsangon.comabcam.com. Some formulations specifically address issues like precipitation, which can occur with cold temperatures or over extended storage periods, offering "enhanced stability" and "long shelf-life" gbiosciences.comabcam.com. For instance, one formulation is noted to have a "limited shelf-life of about four months because of precipitation," while newer, advanced formulations aim to eliminate these problems associated with cold exposure and aging abcam.comgoogle.com. Standard storage recommendations typically involve room temperature dbiosys.comsangon.combosterbio.comscbt.com, although some manufacturers suggest refrigeration at 4°C bosterbio.combosterbio.com. The development of stable, ready-to-use solutions simplifies laboratory workflows and reduces variability introduced by in-house preparation.

Standardization and Quality Control in Research Protocols

Standardization and rigorous quality control are paramount for ensuring the reliability and reproducibility of staining results in research. Inconsistent dye composition or preparation can lead to variable staining intensity, specificity, and the appearance of artifacts, compromising experimental integrity gbiosciences.comwikipedia.orgsigmaaldrich.comresearchgate.net. The use of standardized protocols helps to minimize these variables, ensuring that results obtained in different laboratories or at different times are comparable researchgate.net. Quality control measures, such as those guided by the Clinical Laboratory Standards Institute (CLSI) for immunohistochemistry (IHC) assays, are essential for validating staining procedures dbiosys.com. Furthermore, the potential for confusion between Nuclear Fast Red and other dyes, such as Neutral Red, underscores the need for clear nomenclature and standardized identification methods researchgate.netbiologicalstaincommission.orgresearchgate.netnih.gov.

The Biological Stain Commission (BSC) plays a critical role in ensuring the quality and reliability of biological stains used in research and diagnostics wikipedia.orglabce.combiologicalstaincommission.org. The BSC independently tests dye samples submitted by manufacturers and vendors to verify their purity, composition, and performance in standardized staining procedures sigmaaldrich.comresearchgate.netresearchgate.netnih.govbiologicalstaincommission.org. Certification by the BSC provides assurance that a dye meets rigorous chemical and performance criteria, leading to more accurate experiments and dependable results wikipedia.org. Tests for the identity and performance of Nuclear Fast Red have been developed by the BSC, and the commission now accepts vendor submissions for certification, thereby promoting greater consistency in the market researchgate.netresearchgate.netnih.gov. It is important to note that the BSC certifies dye powders, not prepared staining solutions biologicalstaincommission.org.

Parameters for Staining Efficacy in Diverse Research Specimens

The efficacy of Nuclear Fast Red staining is influenced by several parameters, including the type of biological specimen, its processing, and the specific staining protocol employed. Nuclear Fast Red is commonly used as a nuclear counterstain, typically applied in an aqueous solution containing an aluminum salt as a mordant, which enhances its affinity for nuclear components gbiosciences.comfishersci.combosterbio.comresearchgate.netconicet.gov.ar. It is employed across a wide range of applications, from basic histology and cytology to specialized techniques like immunohistochemistry, where it counterstains nuclei after chromogenic reactions dbiosys.comucla.edufishersci.comrowleybio.comresearchgate.netoup.com. Its versatility extends to staining bone, calcium deposits, mucosubstances, and in conjunction with various metal impregnation techniques rowleybio.com.

The methods used for tissue processing and fixation significantly impact the subsequent staining quality with Nuclear Fast Red. While neutral buffered formalin is a common fixative, its protein cross-linking properties can potentially mask antigen epitopes, affecting immunoreactivity in IHC applications nih.govufsc.br. Research indicates that different fixatives can yield varied results: ethanol (B145695) fixation may provide superior staining for bone cell elements, whereas formalin fixation can offer better nuclear detail in marrow elements nih.gov. Prolonged post-fixation in formalin has been shown to have differential effects, negatively correlating with the staining intensity of some markers (e.g., NeuN, Iba1) while positively correlating with others (e.g., GFAP, H&E) nih.gov. Therefore, selecting an appropriate fixation protocol is crucial for optimizing Nuclear Fast Red staining outcomes, depending on the specific research objective and the tissue type being analyzed ufsc.brnih.govptglab.comhistoline.com.

Optimal concentration and incubation time are critical parameters for achieving precise and reproducible Nuclear Fast Red staining. While specific protocols may vary, a common concentration for Nuclear Fast Red solutions is 0.1% ucla.edugbiosciences.comsangon.comabcam.comgoogle.combosterbio.comoup.com. Incubation times typically range from 1 to 10 minutes, with 5 minutes being frequently cited as effective for achieving clear nuclear staining dbiosys.comucla.edubosterbio.comsangon.comabcam.combosterbio.com. Researchers often adjust these parameters based on the desired staining intensity and the specific characteristics of the tissue or specimen dbiosys.comsangon.com. For instance, a 5-minute incubation is commonly recommended, but can be extended to 10 minutes for darker staining, or reduced if overstaining is a concern dbiosys.comsangon.com. Optimization studies are essential to determine the ideal conditions for specific research applications, ensuring clear nuclear morphology without obscuring other cellular details or primary staining signals dbiosys.comresearchgate.net.

Diverse Applications of Nuclear Fast Red in Scientific Inquiry

Integration as a Counterstain in Multistaining Methodologies

Nuclear Fast Red is frequently employed as a counterstain, a secondary stain used to provide contrast to the primary stain, thereby making the target structures more prominent and easier to analyze. pathologycenter.jpscientificlabs.co.uk Its utility spans across various complex staining procedures, including immunohistochemistry, in situ hybridization, and a range of special histochemical stains. chemimpex.combiosb.combiocompare.com The red nuclear staining offered by Nuclear Fast Red provides a clear background, allowing for the unambiguous identification of specific proteins, nucleic acid sequences, or other molecules of interest highlighted by the primary stain. cephamls.comdbiosys.com

Application in Immunohistochemistry and Immunocytochemistry-Based Assays

In the fields of immunohistochemistry (IHC) and immunocytochemistry (ICC), which are techniques used to detect specific antigens in tissue sections or cells, Nuclear Fast Red serves as an excellent counterstain. cephamls.comchemimpex.combiocompare.com It is compatible with a wide array of chromogens, which are substances that produce a colored precipitate at the site of the antigen-antibody reaction. dbiosys.comdbiosys.com

This compatibility is particularly advantageous when using chromogens that produce blue, green, or black reaction products. dbiosys.com For instance, it is often used with chromogens such as BCIP/NBT, which yields a blue-purple precipitate, and DAB/Nickel or DAB/Cobalt, which produce black or blue-black deposits. antibodiesinc.cominterchim.fr In these cases, the red nuclei stained by Nuclear Fast Red provide a stark and aesthetically pleasing contrast, facilitating the clear visualization and localization of the target antigens. dbiosys.comdbiosys.com The use of Nuclear Fast Red is often preferred over hematoxylin (B73222) in these instances, as hematoxylin's blue-purple staining could obscure the chromogen's signal. cephamls.comantibodiesinc.com

Utilization in In Situ Hybridization Techniques

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within a cell or tissue. scientificlabs.co.uksigmaaldrich.com Similar to its role in IHC, Nuclear Fast Red is employed as a counterstain in ISH to provide morphological context to the hybridization signal. scientificlabs.co.ukbiosb.com By staining the nuclei red, it allows researchers to pinpoint the exact location of the target nucleic acid sequence within the cellular architecture. roche.com

The distinct red staining of the nuclei provides a clear backdrop for the often punctate or diffuse signals generated by the ISH probes, which are typically visualized using chromogens or fluorescent labels. biosb.comroche.com This contrast is crucial for interpreting the spatial distribution of gene expression or the presence of specific genetic elements within the tissue.

Combination with Specific Histochemical Stains for Enhanced Contrast

Nuclear Fast Red's utility extends to its combination with various traditional histochemical stains. These special stains are used to identify specific chemical components within tissues, and the addition of a nuclear counterstain like Nuclear Fast Red significantly improves the clarity and interpretability of the results. newcomersupply.combiognost.com

The Perls' Prussian Blue reaction is a classic histochemical method used to detect the presence of ferric iron (Fe³⁺) in tissues. atlanticoer-relatlantique.capolysciences.com This reaction produces a distinct blue precipitate at the sites of iron accumulation. atlanticoer-relatlantique.caihcworld.com When combined with Nuclear Fast Red as a counterstain, the nuclei are stained red, providing a sharp contrast to the blue iron deposits. pathologycenter.jpatlanticoer-relatlantique.casangon.com This dual staining is essential for identifying iron-laden macrophages (hemosiderin-laden macrophages) and assessing conditions such as hemochromatosis and hemosiderosis. pathologycenter.jpatlanticoer-relatlantique.caihcworld.com The red nuclei help to clearly delineate the cellular context of the iron deposits. atlanticoer-relatlantique.ca

Table 1: Staining Results with Perls' Prussian Blue and Nuclear Fast Red

| Tissue Component | Staining Color |

| Ferric Iron (Hemosiderin) | Blue |

| Nuclei | Red |

| Other Pigments | Natural Color |

Data sourced from multiple histotechnology manuals. atlanticoer-relatlantique.ca

Alcian Blue is a cationic dye used to stain acidic mucopolysaccharides and glycosaminoglycans, which are abundant in various tissues, including the gastrointestinal and respiratory tracts. apexbt.comihisto.iobiogenex.com The staining of these acidic mucins results in a blue to blue-green color. ihisto.io By using Nuclear Fast Red as a counterstain, the nuclei are highlighted in red, providing excellent contrast to the blue-stained mucinous substances. apexbt.comihisto.ioleicabiosystems.com This combination is crucial for studying changes in mucin production associated with inflammation, hypersecretion, and neoplastic conditions. ihisto.io The pH of the Alcian Blue solution can be adjusted to selectively stain different types of acidic mucins. biogenex.comleicabiosystems.comabcam.com

Table 2: Staining Results with Alcian Blue (pH 2.5) and Nuclear Fast Red

| Tissue Component | Staining Color |

| Acidic Mucins | Blue |

| Nuclei | Red |

Data compiled from various staining kit protocols. apexbt.comihisto.io

Silver impregnation techniques, such as the Gordon and Sweets method, are employed to visualize reticular fibers, which form the supportive framework of many organs like the liver, spleen, and kidney. merckmillipore.comutah.edulabce.com These methods stain the reticular fibers black. merckmillipore.comlabce.com The addition of Nuclear Fast Red as a counterstain colors the nuclei and other background elements red or pink, which significantly enhances the visibility and contrast of the fine, black reticular network. merckmillipore.comutah.eduthermofisher.com This improved contrast facilitates the assessment of tissue architecture and the detection of abnormalities in the reticular framework, which can be indicative of various pathological conditions. merckmillipore.comutah.edu

Table 3: Staining Results with Gordon and Sweets Silver Stain and Nuclear Fast Red

| Tissue Component | Staining Color |

| Reticular Fibers | Black |

| Nuclei | Red |

| Collagen | Red |

| Background | Red |

Information gathered from technical documentation for reticulin (B1181520) staining kits. merckmillipore.com

Analytical and Investigative Research Tool Beyond Counterstaining

While widely recognized as a premier counterstain, Nuclear Fast Red's utility in scientific inquiry extends far beyond providing background contrast. Its distinct chemical properties make it a versatile and powerful tool in its own right for a variety of analytical and investigative research applications. The dye's ability to interact with specific biological and chemical entities allows for detailed quantification, morphological assessment, and facilitation of advanced molecular and microscopic analyses.

Quantification of Calcified Deposits and Calcium in Tissues

Nuclear Fast Red, also known as Calcium Red, is a well-established histochemical reagent for the identification and quantification of calcified deposits within tissues. researchgate.net Its ability to form a colored complex with calcium ions provides a direct method for visualizing and measuring calcium accumulation. sakuraus.com This application is crucial in the study of pathological calcification, such as in atherosclerotic arteries, where it is used to stain the calcified matrix. nih.gov

The reaction between Nuclear Fast Red and calcium forms a distinct red precipitate, allowing for both qualitative assessment and quantitative analysis. Spectrophotometric methods have been developed to determine minute quantities of calcium in various biological fluids by utilizing Nuclear Fast Red as a binding agent that forms a colored complex. sakuraus.com This principle is adapted for tissue analysis, where the intensity of the staining can be correlated with the amount of calcium present. For instance, in studies of calcified carotid plaques, Nuclear Fast Red staining is a key step in identifying the calcified matrix before further cellular and molecular analysis. nih.gov

Table 1: Applications of Nuclear Fast Red in Calcium Quantification

| Research Area | Application | Method | Findings |

| Atherosclerosis | Identification of calcified matrix in arteries. nih.gov | Histochemical staining (e.g., Von Kossa method with Nuclear Fast Red counterstain). nih.gov | Allows for clear visualization and localization of calcium deposits within plaque structures. nih.gov |

| General Histology | Detection of pathological calcification. researchgate.netrowleybio.com | Staining of tissue sections. researchgate.net | Forms a red chelate with calcium salts, making deposits readily identifiable. sakuraus.comrowleybio.com |

| Clinical Chemistry | Spectrophotometric determination of calcium. sakuraus.com | Colorimetric assay based on the formation of a colored complex with calcium. sakuraus.com | Enables the quantification of small amounts of calcium in biological samples. sakuraus.com |

Assessment of Cellular Morphological Features and Mitotic Activity

The primary function of Nuclear Fast Red as a nuclear stain makes it an invaluable tool for the detailed assessment of cellular morphology and mitotic activity. chemimpex.com By imparting a crisp, clear red color to cell nuclei, it allows for the precise visualization of nuclear size, shape, and chromatin texture. chemimpex.com These morphological features are critical indicators of cellular health, cell cycle status, and pathological changes. frontiersin.orgplos.org

Alterations in nuclear morphology, such as changes in size or the presentation of irregularities, can signify various cellular processes including senescence, apoptosis, or transformation. plos.org Nuclear Fast Red staining provides the clarity needed for researchers to identify and quantify these changes. chemimpex.com Furthermore, in the context of cell division, the stain is instrumental. It is used to evaluate mitotic activity by highlighting the condensed chromosomes of cells undergoing mitosis. squarespace.com While not a specific stain for mitotic figures, its excellent nuclear detail allows for their clear identification, especially when used as a counterstain with other dyes like crystal violet, which have a high affinity for mitotic structures. squarespace.com This application is particularly relevant in cancer research for grading tumors based on their proliferative rate. squarespace.com

Facilitation of Microdissection for Molecular Analysis (e.g., PCR Amplification from Archival Tissues)

The advent of molecular pathology has placed a premium on the ability to isolate specific cell populations from heterogeneous tissues for analysis. Laser Capture Microdissection (LCM) is a key technology in this field, and the choice of stain is critical to its success. Nuclear Fast Red has been identified as a suitable stain for tissues destined for microdissection and subsequent molecular analysis, such as Polymerase Chain Reaction (PCR). researchgate.netallenpress.com

The stain effectively highlights nuclei, allowing for the precise visual identification and isolation of target cells from complex tissue sections, including archival formalin-fixed, paraffin-embedded (FFPE) material. researchgate.netallenpress.com A crucial advantage of Nuclear Fast Red is that it does not significantly interfere with the downstream molecular processes. researchgate.net Studies have shown that DNA and RNA can be successfully extracted from tissues stained with Nuclear Fast Red and subsequently amplified using PCR. researchgate.netnih.gov This makes it a preferred choice over some other histological stains that have been reported to inhibit PCR amplification. researchgate.net Its utility in this context allows researchers to correlate specific cellular morphologies with their molecular profiles, which is essential for advancing our understanding of diseases like cancer. nih.gov

Imaging and Analysis in Advanced Microscopy Techniques (e.g., FIB/SEM for Intracellular Nanoparticle Localization)

The application of Nuclear Fast Red extends into the realm of advanced, high-resolution microscopy. It has been specifically utilized in dual-beam microscopy, which combines a Focused Ion Beam (FIB) with a Scanning Electron Microscope (SEM), for the analysis of the intracellular distribution of nanoparticles. scientificlabs.co.uk This technique allows for the three-dimensional reconstruction of cellular structures, providing unparalleled insights into the subcellular localization of nanomaterials. dovepress.comnih.gov

In this context, Nuclear Fast Red is used as a counterstain to provide a reference for the cellular architecture, particularly the nucleus. scientificlabs.co.uk This allows researchers to precisely map the location of nanoparticles within the cell, determining whether they are in the cytoplasm, specific organelles, or the nucleus. scientificlabs.co.ukdovepress.com Understanding the intracellular fate of nanoparticles is a critical aspect of nanomedicine and nanotoxicology research. The compatibility of Nuclear Fast Red with advanced imaging modalities like FIB/SEM underscores its versatility and importance in cutting-edge scientific investigation. scientificlabs.co.uknih.gov

Novel and Emerging Research Applications

Beyond its established roles, Nuclear Fast Red is finding new life in innovative research applications, most notably in the field of molecular detection as a fluorescent probe.

Investigations as a Fluorescent Probe for Molecular Detection

Emerging research has demonstrated the potential of Nuclear Fast Red to function as a highly sensitive "off/on" fluorescent probe for the detection of specific biomolecules. medchemexpress.comchemsrc.com Notably, it has been employed for the detection of guanine. sigmaaldrich.combosterbio.com In this application, the non-fluorescent Nuclear Fast Red forms a complex with the target molecule, leading to a significant increase in fluorescence intensity—an "on" signal. medchemexpress.com This property allows for the sensitive and selective quantification of the target. This novel application leverages the intrinsic photophysical properties of the dye, moving it from a simple histological stain to a dynamic tool for molecular sensing. medchemexpress.com

Application in Environmental Science Research (e.g., as a Model Contaminant for Photocatalytic Degradation Studies)

Nuclear Fast Red, an anthraquinone (B42736) dye frequently used in biomedical and histological laboratories, has found a significant application in environmental science as a model contaminant. researchgate.nettandfonline.comresearchgate.net Due to its complex aromatic structure, it is considered a refractory pollutant, representative of the persistent organic dyes that contaminate wastewater from various industries. researchgate.net The intense color and potential toxicity of such dyes necessitate their removal from effluents before discharge into the environment. researchgate.net Consequently, Nuclear Fast Red serves as a benchmark compound for evaluating the efficacy of advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, for water remediation. researchgate.netresearchgate.net

The photocatalytic process is regarded as a green technology for its ability to break down hazardous dyes into less harmful substances. researchgate.net This process typically involves a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS). These ROS are responsible for the degradation of organic pollutants.

Detailed Research Findings

Numerous studies have employed Nuclear Fast Red to investigate the efficiency of various photocatalytic systems. A central focus of this research has been the performance of different photocatalysts, the kinetics of the degradation reaction, and the extent of mineralization.

Performance of Different Photocatalysts:

Research has extensively examined the performance of commercial titanium dioxide (TiO₂) catalysts, which are widely used due to their stability, low cost, and high photocatalytic activity. researchgate.nettandfonline.com In one study, the degradation of a 30 mg L⁻¹ solution of Nuclear Fast Red was compared using three different TiO₂ catalysts: P-25, K-7000, and TiO₂-M. The results showed that TiO₂ P-25 and TiO₂ K-7000 were highly effective, achieving complete decolorization of the solution within 45 minutes of irradiation. researchgate.net The TiO₂-M catalyst was slightly less efficient, achieving 80% degradation in the same timeframe. researchgate.net

Other semiconductor materials have also been tested. For instance, lead oxide (PbO) nanoparticles in both tetragonal and orthorhombic forms were used to degrade Nuclear Fast Red under UV light (254 nm). The tetragonal lead oxide nanoparticles demonstrated high efficiency, achieving approximately 95% degradation of the dye. researchgate.netresearchgate.net

Table 1: Comparative Degradation of Nuclear Fast Red with Different TiO₂ Catalysts

| Photocatalyst | Initial NFR Concentration (mg L⁻¹) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| TiO₂ P-25 | 30 | 45 | 100 | researchgate.net |

| TiO₂ K-7000 | 30 | 45 | 100 | researchgate.net |

| TiO₂-M | 30 | 45 | 80 | researchgate.net |

Reaction Kinetics and Mineralization:

The degradation of Nuclear Fast Red through photocatalysis has been shown to follow pseudo-first-order kinetics. researchgate.nettandfonline.com This is consistent with the Langmuir-Hinshelwood model, which is often used to describe the kinetics of heterogeneous catalytic reactions. researchgate.nettandfonline.com In the study using tetragonal lead oxide nanoparticles, the half-life of the dye was calculated to be a rapid 6.6 minutes. researchgate.netresearchgate.net

An important aspect of degradation is mineralization, which refers to the complete breakdown of the organic dye molecule into simple inorganic compounds like carbon dioxide (CO₂), water, and mineral acids. researchgate.net Studies have confirmed the mineralization of Nuclear Fast Red by detecting the formation of nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) ions in the treated solution. tandfonline.com One experiment reported that after 180 minutes of reaction time with TiO₂ P-25, about 57% of the initial carbon content in the Nuclear Fast Red solution was converted to CO₂. researchgate.net This indicates that while decolorization can be rapid, complete mineralization into benign end-products requires a longer reaction time. researchgate.net

Table 2: Kinetic and Mineralization Data for Nuclear Fast Red Degradation

| Photocatalyst | Kinetic Model | Calculated Half-life (min) | Mineralization Products | TOC to CO₂ Conversion (%) | Reaction Time for TOC (min) | Reference |

|---|---|---|---|---|---|---|

| Tetragonal Lead Oxide | Pseudo-first-order | 6.6 | CO₂, NO₃⁻, SO₄²⁻, H₂O | Not Reported | Not Reported | researchgate.net |

| TiO₂ P-25 | Pseudo-first-order | Not Reported | CO₂, NO₃⁻, SO₄²⁻, H₂O | ~57 | 180 | researchgate.net |

Factors such as the initial concentration of the dye have been found to influence the degradation efficiency. researchgate.net A higher initial concentration of Nuclear Fast Red can lead to a decrease in the degradation rate. This is attributed to the increased adsorption of dye molecules onto the catalyst surface, which can block the active sites and reduce the penetration of light to the catalyst. researchgate.net

Comparative Studies and Performance Evaluation in Research Microscopy

Comparison with Traditional Nuclear Stains (e.g., Hematoxylin)

Hematoxylin (B73222) has long been the gold standard for nuclear staining in histology and cytopathology, prized for its ability to render cell nuclei in shades of blue to violet. However, Nuclear Fast Red offers distinct characteristics that make it a favorable option in many protocols.

The primary distinction lies in their staining mechanism and speed. Hematoxylin requires oxidation to hematein and the use of a mordant, typically aluminum salts, to form a dye-metal complex that binds to lysine residues on nuclear histones. thermofisher.comthermofisher.com This process can be time-consuming, with optimal staining often requiring up to an hour. thermofisher.comthermofisher.com In contrast, Nuclear Fast Red, also used with an aluminum sulfate (B86663) mordant, directly stains nucleic acids and can achieve robust nuclear staining in as little as five minutes. thermofisher.comthermofisher.combosterbio.com

The color contrast provided by each stain is another critical factor. The blue/purple hue of Hematoxylin provides excellent contrast with red, brown, and green chromogens. thermofisher.comthermofisher.com Conversely, the vibrant red to pink coloration of Nuclear Fast Red offers a stark and effective contrast against blue, purple, brown, and green stains. thermofisher.com This is particularly advantageous in immunohistochemistry (IHC) when using chromogens like DAB (brown) or HRP green, where the red nuclei stand out distinctly. bosterbio.com

In a 2017 study comparing the efficacy of different stains for assessing mitotic figures in oral premalignant and malignant lesions, a combination of 1% Crystal Violet and Nuclear Fast Red was found to provide better contrast and easier identification of mitotic figures compared to the conventional Hematoxylin and Eosin (B541160) (H&E) stain. nih.gov A study on buccal smears also suggested that Nuclear Fast Red, in combination with Light Green, could serve as a viable alternative to H&E staining, demonstrating adequate nuclear and cytoplasmic staining. rjptonline.org

However, Hematoxylin's widespread use and long history mean that many pathologists and researchers are highly experienced in interpreting H&E-stained slides. While Nuclear Fast Red is an effective counterstain, it may not always provide the same level of detailed tissue and cellular differentiation as the H&E combination in all contexts. researchgate.net

Table 1: Comparison of Nuclear Fast Red and Hematoxylin

| Feature | Nuclear Fast Red | Hematoxylin |

|---|---|---|

| Staining Time | ~ 5 minutes thermofisher.comthermofisher.combosterbio.com | Up to 1 hour thermofisher.comthermofisher.com |

| Staining Target | Nucleic Acids thermofisher.combosterbio.com | Nuclear Histones (Lysine residues) thermofisher.comthermofisher.com |

| Color | Red to Pink vectorlabs.combiosb.compubcompare.ai | Blue to Violet thermofisher.comthermofisher.com |

| Primary Contrast With | Blue, Purple, Brown, Green Chromogens thermofisher.com | Red, Brown, Green Chromogens thermofisher.comthermofisher.com |

| Common Application | Counterstain in IHC, Histochemistry sigmaaldrich.combiognost.comsigmaaldrich.com | Standard stain in Histology (H&E), IHC Counterstain thermofisher.comthermofisher.com |

Evaluation Against Other Synthetic Nuclear Dyes (e.g., Methyl Green, Pararosaniline)

Beyond traditional stains, Nuclear Fast Red's performance can be benchmarked against other synthetic dyes used for nuclear counterstaining, such as Methyl Green and Pararosaniline.

Methyl Green is a cationic dye that stains nuclei green, typically within about five minutes. thermofisher.combosterbio.com It selectively binds to AT-rich regions of DNA. biocompare.com The green color of Methyl Green offers excellent contrast with red, blue, or brown targets in IHC. bosterbio.com One notable advantage of Methyl Green, often used in conjunction with Pyronin Y, is its ability to differentiate between DNA (green) and RNA (red). bosterbio.com However, a limitation of Methyl Green is that it can leach in aqueous mounting media, necessitating the use of a permanent mounting medium. bmsys.ru Nuclear Fast Red, in contrast, is compatible with non-aqueous mounting reagents. cephamls.com

Pararosaniline , when used as a nuclear stain, has been shown to provide brighter and more punctate nuclear staining compared to Nuclear Fast Red in certain applications. google.com In a 2011 study, a 0.1% pararosaniline solution offered a sharper and clearer contrast between the primary stain and the nuclear counterstain in reticulum and ferric iron staining procedures. google.com The study noted that Pararosaniline achieved this superior contrast without masking the primary stain or causing non-specific staining. google.com

Table 2: Evaluation of Nuclear Fast Red Against Other Synthetic Dyes

| Feature | Nuclear Fast Red | Methyl Green | Pararosaniline |

|---|---|---|---|

| Staining Time | ~ 5 minutes thermofisher.combosterbio.com | ~ 5 minutes thermofisher.combosterbio.com | 10 seconds (for 0.1% solution) google.com |

| Color | Red to Pink | Green | Bright Red |

| Contrast | Good with blue, purple, brown, green thermofisher.com | Good with red, blue, brown bosterbio.com | Sharper and clearer contrast in specific applications google.com |

| Mounting Medium Compatibility | Compatible with non-aqueous mounting media cephamls.com | Requires permanent mounting medium bmsys.ru | Not specified |

| Special Properties | - | Can differentiate DNA (green) from RNA (red) with Pyronin Y bosterbio.com | Brighter and more punctate staining google.com |

Advantages and Limitations in Specific Research Contexts

The utility of Nuclear Fast Red is highly dependent on the specific research application. Its advantages are most apparent in scenarios where speed, specific color contrast, and compatibility with certain techniques are paramount.

Advantages:

Rapid Staining: The short staining time is a significant advantage in high-throughput laboratories and for rapid diagnostic procedures. thermofisher.comthermofisher.combosterbio.com

Excellent Contrast in IHC: It serves as an excellent counterstain in IHC, especially when the chromogen is brown (DAB) or when hematoxylin's blue color might obscure the substrate signal. bosterbio.comvectorlabs.comcephamls.com It is also particularly useful with blue chromogens. dbiosys.com

Compatibility with Molecular Techniques: Studies have shown that DNA extracted from tissues stained with Nuclear Fast Red can be successfully amplified by PCR. This is a crucial advantage over Hematoxylin, which has been found to inhibit PCR amplification, making Nuclear Fast Red a superior choice for studies involving microdissection and subsequent genetic analysis. nih.gov

Versatility: It is used in a wide array of staining methods beyond a simple counterstain, including in the detection of calcium deposits, for staining bone, and in conjunction with silver staining methods for reticulin (B1181520) fibers or melanin granules. sigmaaldrich.comrowleybio.com It is also used in neuropathology as a counterstain for Gallyas-Braak and Berlin blue staining. pathologycenter.jp

Limitations:

Less Cellular Detail than H&E: While an effective nuclear stain, Nuclear Fast Red, when used as a counterstain, may not provide the same degree of cytoplasmic and extracellular matrix differentiation as the classic H&E stain, which can be a limitation in general histopathology. researchgate.net

Potential for Precipitation: Nuclear Fast Red solutions can sometimes form a precipitate over time. Although this does not typically affect staining efficacy and can be resuspended, it is a practical consideration for laboratory use. cephamls.comvectorlabs.com

Staining Intensity Variation: The final staining intensity can be influenced by the duration of washing steps after staining; prolonged washing can lead to a decrease in intensity. vectorlabs.com

Inferior Contrast in Some Specific Stains: As noted in comparative studies with Pararosaniline, Nuclear Fast Red may offer less sharp contrast in certain histochemical staining procedures like those for reticulum fibers or iron. google.com

Future Directions and Open Questions in Nuclear Fast Red Research

Elucidation of Uninvestigated Staining Mechanisms and Dye-Substrate Interactions

The primary staining mechanism of Nuclear Fast Red involves the formation of a coordination complex, or "lake," between the anthraquinone (B42736) dye, aluminum ions (typically from aluminum sulfate), and anionic components of the cell, particularly the phosphate (B84403) groups of nucleic acids in the nucleus. sigmaaldrich.comcephamls.comstainsfile.com This interaction gives rise to the characteristic red coloration of the nuclei. sigmaaldrich.com However, the precise stoichiometry and coordination chemistry of this ternary complex at the molecular level are not fully characterized. Future research could employ advanced spectroscopic and crystallographic techniques to resolve the exact structure of the dye-mordant-substrate complex.

A significant area for future investigation lies in the application of computational modeling to understand the binding dynamics of Nuclear Fast Red with various biomolecules. nih.gov Studies combining experimental methods like voltammetry and fluorescence spectroscopy with molecular dynamics simulations have already begun to unravel the specifics of its interaction with proteins like human serum albumin, revealing that the dye primarily binds to the sub-domain IIA of the protein. nih.gov Expanding these computational approaches could predict the dye's affinity for different nuclear proteins and regions of chromatin, offering insights into subtle variations in staining intensity and pattern. nih.govescholarship.orgnih.gov

Furthermore, while its interaction with nucleic acids is well-known, the specifics of its binding—such as groove binding preference or intercalation—remain an area of active investigation. medchemexpress.com Research has suggested that Nuclear Fast Red binds to DNA within the groove structure, forming a non-fluorescent complex. medchemexpress.com A deeper understanding of these interactions could lead to more controlled and specific staining protocols. The discovery that Nuclear Fast Red can act as a photosensitizer, generating reactive oxygen species under visible light, also opens new avenues for research into its photophysical properties and potential applications derived from this characteristic. medchemexpress.com

Development of Advanced Formulations for Specific Research Needs (e.g., Enhanced Stability, Targeted Staining)

A persistent challenge with traditional Nuclear Fast Red formulations is their tendency to form precipitates over time, especially when exposed to cold temperatures during shipping or storage. esbe.comtyrscientific.comvectorlabs.comnewcomersupply.com This precipitation can affect staining consistency and requires users to shake the solution before use or filter it, which can alter the dye concentration. vectorlabs.comnewcomersupply.com In response, several "enhanced stability" formulations have been developed. esbe.comtyrscientific.comabcam.comscytek.com These advanced solutions are designed to remain stable across a broader temperature range (e.g., 2-30°C) and resist precipitation over extended periods, ensuring more reproducible results. esbe.comtyrscientific.comabcam.com

The table below outlines the key differences between traditional and enhanced stability formulations.

| Feature | Traditional Formulation | Enhanced Stability Formulation |

| Stability | Prone to precipitation, especially at low temperatures. esbe.comvectorlabs.com | Resistant to precipitation across a wider temperature range. tyrscientific.comabcam.com |

| Shelf-Life | Can be limited by precipitate formation. tyrscientific.com | Generally longer due to improved stability. gbiosciences.com |

| Consistency | May require shaking or filtering, potentially leading to variability. newcomersupply.com | Offers more consistent, reproducible staining results. gbiosciences.com |

| Convenience | Less convenient due to issues with precipitation and storage. esbe.com | Eliminates problems associated with aging and cold exposure. esbe.comtyrscientific.com |

Future development in this area could focus on creating formulations with even greater stability or those tailored for automated staining platforms, where solution stability is paramount. Research could also explore alternative mordants to aluminum sulfate (B86663) to potentially modulate the color or improve binding specificity.

Beyond stability, there is an opportunity to develop formulations for targeted staining. This could involve conjugating Nuclear Fast Red to molecules with high affinity for specific cellular components or sequences, moving beyond its current primary use as a general nuclear counterstain. Such targeted dyes would be invaluable for high-resolution imaging and specific diagnostic applications.

Expansion into New Research Disciplines and Techniques

While its roots are in histology and immunohistochemistry, the unique chemical properties of Nuclear Fast Red present opportunities for its use in other scientific fields. rowleybio.comdbiosys.comdbiosys.com Its ability to chelate metal ions and its electrochemical activity are particularly promising for the development of novel biosensors. sigmaaldrich.com

One of the most exciting future directions is its application as a fluorescent probe. medchemexpress.com Research has demonstrated its potential as a highly sensitive "off/on" fluorescent probe for detecting guanine, a fundamental component of nucleic acids. medchemexpress.com In its free state or bound to other DNA components, the dye's fluorescence is quenched; however, upon interaction with guanine, a significant increase in fluorescence is observed. This property could be harnessed to develop novel assays for DNA analysis and to study guanine-rich regions of the genome.

Furthermore, the electrochemical properties of Nuclear Fast Red lend themselves to the development of electrochemical biosensors. researchgate.net These sensors could be designed to detect specific nucleic acid sequences or to monitor interactions between DNA and other molecules by measuring changes in the voltammetric signal of the dye upon binding. nih.gov The integration of Nuclear Fast Red with nanomaterials could further enhance the sensitivity and selectivity of such biosensors. As research in fields like materials science and nanotechnology continues to grow, there may be further opportunities to utilize this versatile anthraquinone dye in the creation of new analytical tools and smart materials. nih.gov

Q & A

Q. What is the standard protocol for using Nuclear Fast Red as a counterstain in histopathological studies?

Nuclear Fast Red is commonly employed as a counterstain to highlight cellular morphology after primary staining (e.g., immunohistochemistry or in situ hybridization). A typical protocol involves:

- Deparaffinizing and rehydrating tissue sections.

- Applying primary stains (e.g., BCIP/NBT for alkaline phosphatase detection).

- Counterstaining with Nuclear Fast Red (0.1% w/v in aqueous solution) for 2–5 minutes.

- Rinsing with distilled water and mounting for microscopy. Reproducibility is critical; consecutive sections processed on different days should yield identical staining patterns .

Q. How does Nuclear Fast Red compare to other counterstains (e.g., hematoxylin) in terms of specificity and compatibility?

Nuclear Fast Red binds selectively to nucleic acids and cytoplasmic proteins, producing a pink-to-red contrast ideal for dual-colorimetric assays. Unlike hematoxylin (blue), it avoids spectral overlap with chromogens like DAB (brown) or Fast Red (red), enhancing visualization in multiplex staining. However, optimization is required for tissue types with high endogenous phosphatase activity, which may interfere with alkaline phosphatase-based detection systems .

Q. What experimental controls are necessary when using Nuclear Fast Red to validate staining results?

- Negative controls : Omit primary antibodies or probes to confirm absence of nonspecific binding.

- Positive controls : Use tissues with known expression of the target analyte.

- Counterstain controls : Test Nuclear Fast Red alone to assess background staining. Reproducibility should be verified across multiple replicates and batches of staining solutions .

Advanced Research Questions

Q. How can Nuclear Fast Red be integrated into senescence-associated β-galactosidase (SA-β-gal) assays for aging or cancer studies?

In SA-β-gal assays, Nuclear Fast Red is used to counterstain cellular morphology after β-galactosidase detection (blue precipitate). Key steps include:

- Fixing cells/tissues with glutaraldehyde to preserve enzyme activity.

- Incubating with X-Gal substrate (pH 6.0) for 12–24 hours.

- Counterstaining with Nuclear Fast Red to distinguish senescent cells (blue) from non-senescent cells (pink). Quantification requires standardized imaging parameters (e.g., light intensity, exposure time) to avoid saturation artifacts .

Q. What are the common pitfalls in interpreting Nuclear Fast Red-stained sections, and how can they be resolved?

- Overstaining : Excessive counterstaining duration can mask primary signals. Limit staining to 2–3 minutes and validate with pilot experiments.

- pH sensitivity : Nuclear Fast Red’s performance varies with pH. Ensure staining solutions are buffered to pH 4.5–5.0 for optimal results.

- Tissue-specific artifacts : Fibrotic or necrotic tissues may retain excess dye. Pre-treat sections with proteinase K or adjust hydration times .

Q. How can Nuclear Fast Red be combined with fluorescence in situ hybridization (FISH) for multi-modal imaging?

Nuclear Fast Red is incompatible with fluorescence microscopy due to its light-absorbing properties. For FISH integration:

- Perform FISH first, using fluorophore-labeled probes.

- Capture fluorescence signals.

- Destain with ethanol-acetic acid (3:1 v/v) to remove probes.

- Re-stain with Nuclear Fast Red for brightfield imaging. Ensure destaining does not degrade tissue integrity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in Nuclear Fast Red staining intensity across experimental batches?

Batch-to-batch variability often arises from differences in dye lot purity or solution preparation. Mitigation strategies include:

Q. What computational tools are available for quantifying Nuclear Fast Red-counterstained images?

Open-source software like ImageJ or QuPath enables:

- Color deconvolution to isolate Nuclear Fast Red signals.

- Threshold-based segmentation to quantify stained nuclei.

- Machine learning models (e.g., Ilastik) for automated classification in complex tissues. Validation against manual counts by blinded observers is essential .

Methodological Innovations

Q. Can Nuclear Fast Red be adapted for 3D tissue imaging or whole-mount staining?

Yes, but with modifications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.